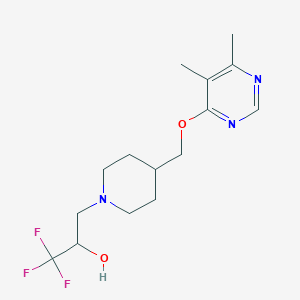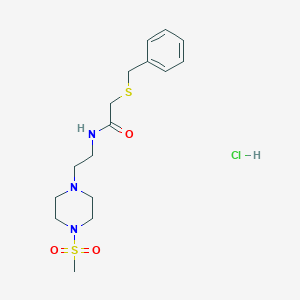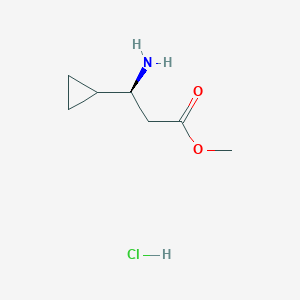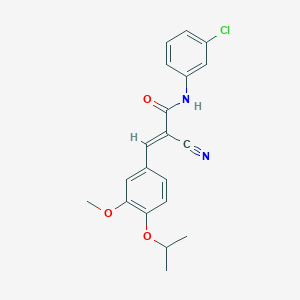
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride” is a chemical compound with the CAS Number: 2305255-67-6 . It has a molecular weight of 205.09 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is SNFBYZRDOUKFFV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antibacterial Activity
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride derivatives exhibit potential antibacterial activity. A study investigated the action of 1,8-naphthyridine sulfonamides against Staphylococcus aureus strains, indicating a possible inhibitory action against TetK and MrsA efflux pumps. These findings suggest the usefulness of these compounds in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).
Chemical Synthesis and Reactivity
The reactivity of derivatives like 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine has been explored, showing the potential for creating various substituted derivatives. This highlights the versatility of 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride in chemical synthesis (Sirakanyan et al., 2014).
Insecticidal Activities
Research into the insecticidal properties of 1,8-naphthyridine derivatives demonstrated that these compounds could be effective against certain pests. This suggests potential applications in agriculture and pest control (Hou, Jing, & Shao, 2017).
Photoluminescent Properties
Studies on the photoluminescent properties of naphthyridine derivatives indicate their potential in materials science and nanotechnology. These properties could be harnessed in the development of new optical materials and sensors (Zuo, Fu, Che, & Cheung, 2003).
Detection of Nitroaromatics
1,8-Naphthyridine-based sensors have been utilized for the detection of nitroaromatic compounds like picric acid in aqueous media. This application is significant in environmental monitoring and safety (Chahal & Sankar, 2015).
Biological Activities and Therapeutic Research
1,8-Naphthyridine derivatives have shown a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their potential in therapeutic and medicinal research is significant, particularly in neurological disorders and as potential scaffolds in drug development (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Fluorescent Chemosensors
The use of 1,8-naphthyridine in fluorescent chemosensors has been explored for detecting ions like Zn2+ and Cu2+. This application is relevant in analytical chemistry and environmental monitoring (Yu, Li, Wei, Wei, & Tang, 2008).
Mecanismo De Acción
Target of Action
Naphthyridine derivatives, in general, have been known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that naphthyridines can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridine derivatives can affect various biochemical pathways depending on their specific structure and target .
Result of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
While specific future directions for “8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride” are not available, naphthyridines as a class of compounds have shown promise in various areas of research due to their wide range of biological activity . This makes them a fascinating object of research with prospects for use in therapeutic purposes .
Propiedades
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBYZRDOUKFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2890232.png)





![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)



